molecular formula C7H13ClF3N B2767971 3-(Trifluoromethyl)cyclohexanamine hydrochloride CAS No. 951627-67-1

3-(Trifluoromethyl)cyclohexanamine hydrochloride

Cat. No.: B2767971
CAS No.: 951627-67-1
M. Wt: 203.63
InChI Key: RCSIEAABDZVSPX-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclohexanamine hydrochloride is a cyclohexane derivative featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the cyclohexane ring, with an amine group protonated as a hydrochloride salt. This compound is of interest in pharmaceutical and chemical research due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and electronic effects .

Properties

IUPAC Name

3-(trifluoromethyl)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h5-6H,1-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSIEAABDZVSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)cyclohexanamine hydrochloride typically involves the introduction of a trifluoromethyl group to a cyclohexanamine precursor. One common method is the reaction of cyclohexanone with trifluoromethylamine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity, particularly in anticancer applications. A study demonstrated that certain derivatives containing trifluoromethyl groups showed significant inhibitory effects against various cancer cell lines, outperforming traditional chemotherapeutics like Doxorubicin in some cases. For instance, compounds with trifluoromethyl substitutions exhibited IC50 values lower than those of standard drugs against human cancer cell lines such as A549 and HCT116 .

Neuropharmacology
3-(Trifluoromethyl)cyclohexanamine hydrochloride has been investigated for its potential role as a sigma receptor ligand. Sigma receptors are implicated in various neurological disorders, and compounds targeting these receptors may offer therapeutic benefits for conditions like Alzheimer’s disease and motor dysfunctions . The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to cross the blood-brain barrier .

Materials Science

Synthesis of Functional Materials
The compound is utilized as a precursor in the synthesis of novel materials with specific electronic properties. Its unique structure allows for modifications that enhance the performance of materials used in electronics and photonics. For example, derivatives of 3-(trifluoromethyl)cyclohexanamine have been explored for their potential in creating advanced polymers with tailored properties for use in sensors and actuators .

Agricultural Chemistry

Pesticide Development
The trifluoromethyl group is known to improve the biological activity of agrochemicals. Research has shown that incorporating this functional group into pesticide formulations can enhance their efficacy against pests while reducing toxicity to non-target organisms. Compounds derived from this compound have been tested for their insecticidal properties, showing promising results that warrant further exploration in agricultural applications .

Data Tables

Application Area Details Case Studies/References
Medicinal ChemistryAnticancer activity; neuropharmacological applications ,
Materials ScienceSynthesis of functional materials for electronics and photonics
Agricultural ChemistryDevelopment of pesticides with enhanced efficacy ,

Case Studies

  • Anticancer Efficacy Study
    A recent study evaluated several trifluoromethyl-substituted compounds against a panel of human cancer cell lines. The findings indicated that compounds containing the trifluoromethyl group showed enhanced potency compared to traditional chemotherapeutics, with IC50 values indicating superior efficacy against specific cancer types .
  • Neuropharmacological Research
    Investigations into the sigma receptor activity of this compound revealed potential therapeutic applications for neurodegenerative diseases. The compound demonstrated significant binding affinity to sigma receptors, suggesting a possible role in modulating neurochemical pathways associated with Alzheimer’s disease .
  • Pesticide Development Trials
    Field trials assessing the insecticidal properties of new formulations containing 3-(trifluoromethyl)cyclohexanamine derivatives showed improved pest control compared to existing products. These formulations exhibited lower toxicity profiles while maintaining high efficacy levels .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 3-(Trifluoromethyl)cyclohexanamine hydrochloride, highlighting substituent differences and similarity scores derived from chemical databases (e.g., BuyersGuideChem.com , CAS registry):

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score
This compound Not explicitly listed* C₇H₁₁F₃N•HCl -CF₃ at 3-position (cyclohexane) Reference (1.00)
1-(Trifluoromethyl)cyclohexanamine hydrochloride 1311315-20-4 C₇H₁₁F₃N•HCl -CF₃ at 1-position (cyclohexane) 0.90
3-(Trifluoromethyl)pentan-3-amine hydrochloride 498581-24-1 C₆H₁₁F₃N•HCl -CF₃ at 3-position (pentane) 0.96
3-Methylcyclohexanamine hydrochloride 89854-71-7 C₇H₁₆ClN -CH₃ at 3-position (cyclohexane) 0.90
3-Phenylcyclohexanamine hydrochloride 1803608-04-9 C₁₂H₁₆ClN -Ph at 3-position (cyclohexane) 0.90
Dopamine hydrochloride 62-31-7 C₈H₁₂ClNO₂ Catechol + ethylamine backbone N/A

Key Differences and Implications

(a) Trifluoromethyl Position and Ring Size
  • This positional isomerism may affect binding interactions in biological systems .
  • 3-(Trifluoromethyl)pentan-3-amine hydrochloride (CAS 498581-24-1): Replacing the cyclohexane ring with a pentane chain reduces ring strain and alters lipophilicity. The linear chain may enhance solubility but decrease membrane permeability compared to cyclic analogs .
(b) Substituent Effects
  • 3-Methylcyclohexanamine hydrochloride (CAS 89854-71-7): The -CH₃ group lacks the electron-withdrawing effects of -CF₃, resulting in lower metabolic stability and higher susceptibility to oxidative degradation. This compound may serve as a baseline for studying -CF₃ contributions .
  • However, the absence of -CF₃ reduces electronegativity and may alter pharmacokinetics .
(c) Functional Group Comparisons
  • Dopamine hydrochloride (CAS 62-31-7): While structurally distinct (catecholamine backbone), its ethylamine hydrochloride moiety shares similarities. The -CF₃ group in this compound likely enhances blood-brain barrier penetration compared to dopamine’s polar catechol group .

Pharmacological Potential

  • Lipophilicity: The trifluoromethyl group increases logP values, enhancing lipid membrane diffusion, as seen in analogs like 3-FDCK (), a cyclohexanone derivative with CNS activity .

Biological Activity

3-(Trifluoromethyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C7H12F3N·HCl. It is a derivative of cyclohexanamine, notable for its trifluoromethyl group, which significantly influences its biological activity. This article explores the biological properties, mechanisms of action, and applications of this compound, supported by data tables and relevant case studies.

The synthesis of this compound typically involves introducing a trifluoromethyl group to a cyclohexanamine precursor. This can be achieved through reductive amination methods using cyclohexanone and trifluoromethylamine, often catalyzed by reducing agents like sodium cyanoborohydride or lithium aluminum hydride.

The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes. Inside cells, it interacts with various enzymes and receptors, modulating their activity. The precise pathways depend on the biological context in which the compound is used .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antinociceptive Activity : In studies involving neuropathic pain models in mice, the compound demonstrated significant anti-allodynic effects comparable to established analgesics. For instance, it produced notable relief from mechanical hypersensitivity after 12 days of treatment at doses of 0.5 mg/kg .
  • Enzyme Modulation : The compound has been investigated for its potential to act as a biochemical probe in enzyme mechanism studies. Its structural features allow it to interact with specific enzyme targets, influencing their activity .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing biological activity. SAR studies have shown that modifications in the position and nature of substituents on the cyclohexane ring can lead to variations in potency against different biological targets .

Study on Neuropathic Pain

A study evaluated the efficacy of this compound against neuropathic pain induced by sciatic nerve cuffing in mice. The results indicated that this compound significantly alleviated mechanical allodynia, showing comparable efficacy to traditional pain relief medications like MY 5445 .

Antimicrobial Activity

Another investigation assessed the antimicrobial properties of compounds containing trifluoromethyl groups, including this compound. The study revealed promising antibacterial activity against various strains, including resistant bacteria, highlighting its potential as a lead compound for antibiotic development .

Table 1: Biological Activities of this compound

Activity TypeEffectivenessReference
AntinociceptiveSignificant relief
Enzyme InhibitionModulates activity
AntimicrobialEffective against resistant strains

Table 2: Structure-Activity Relationship Insights

Compound VariantPotency (IC50/µM)Notes
3-(Trifluoromethyl)cyclohexanamine<10High potency against neuropathic pain
MY 54456.7Comparison standard for analgesic efficacy
Trifluoromethyl derivativesVariesPotency influenced by substituent positioning

Q & A

Q. What are the recommended synthetic routes for 3-(Trifluoromethyl)cyclohexanamine hydrochloride, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reductive amination of 3-(trifluoromethyl)cyclohexanone. A two-step approach is recommended:

Alkylation : React cyclohexanone with trifluoromethyl iodide in the presence of a strong base (e.g., LDA) to form 3-(trifluoromethyl)cyclohexanone.

Reductive Amination : Treat the ketone intermediate with ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride) in methanol under inert atmosphere. The hydrochloride salt is obtained by titration with HCl.

  • Critical Conditions :
  • Temperature control (0–5°C during alkylation, room temperature for amination).
  • Solvent choice (THF for alkylation, methanol for amination).
  • Stoichiometric excess of ammonium acetate (1.5–2.0 equiv) to minimize byproducts.
    Yield optimization requires careful monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is essential:
  • NMR Spectroscopy :
  • ¹H NMR : Identifies amine protons (δ 1.5–2.5 ppm) and cyclohexane ring protons (split into multiplets due to trifluoromethyl steric effects).
  • ¹³C NMR : Confirms the trifluoromethyl group (CF₃, δ ~120 ppm, quartets from ¹J coupling with fluorine).
  • FT-IR : Detects N–H stretches (3300–3500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 206.1 for C₇H₁₂F₃N·HCl).
  • X-ray Crystallography : Resolves stereochemistry and salt formation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for trifluoromethyl-substituted cyclohexanamine derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent positioning. Systematic approaches include:
  • Standardized Assays : Replicate studies under controlled pH (7.4), temperature (37°C), and buffer systems (e.g., PBS).
  • SAR Analysis : Compare trifluoromethyl placement (Table 1).
  • Table 1: Substituent Effects on Biological Activity
CompoundSubstituent PositionIC₅₀ (μM)LogPSource
3-(Trifluoromethyl)cyclohexanamineC30.452.1
4-(Trifluoromethyl)anilinePara1.21.8
3-Methyl analogC35.62.3
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to model receptor interactions and validate with mutagenesis studies .

Q. What strategies optimize the stereochemical purity of this compound during synthesis?

  • Methodological Answer : The trifluoromethyl group induces significant steric hindrance, leading to racemization risks. Mitigation strategies:
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10) to separate enantiomers.
  • Asymmetric Catalysis : Employ (R)-BINAP ligands in the reductive amination step to favor the desired (1R,3S) configuration.
  • Low-Temperature Quenching : Halt reactions at –20°C to minimize epimerization.
    Purity (>99% ee) is confirmed via polarimetry and NOESY NMR .

Q. How does the trifluoromethyl group’s electronic and steric profile influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The –CF₃ group is strongly electron-withdrawing (-I effect) and bulky, affecting both electronic and steric parameters:
  • Electronic Effects : Reduces amine basicity (pKa ~8.5 vs. 10.2 for methyl analog), slowing protonation in aqueous media.
  • Steric Effects : Hinders nucleophilic attack at the β-carbon. Reactivity trends:
  • SN2 Reactions : Poor due to steric hindrance (e.g., <5% yield with methyl iodide).
  • Acylation : Proceeds efficiently with acyl chlorides (e.g., acetyl chloride, 85% yield in DCM with Et₃N).
    Computational modeling (DFT at B3LYP/6-31G*) quantifies steric maps and charge distribution for reaction design .

Data Contradiction Analysis

Q. Why do stability studies report conflicting degradation profiles for this compound under acidic conditions?

  • Methodological Answer : Degradation pathways depend on HCl concentration and temperature:
  • Low Acid (0.1 M HCl) : Hydrolysis of the amine to cyclohexanol derivatives (t₁/₂ = 48 hrs at 25°C).
  • High Acid (6 M HCl) : Defluorination occurs, generating HF and cyclohexene byproducts (t₁/₂ = 12 hrs at 60°C).
  • Resolution : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Use buffered solutions (pH 4–6) to standardize conditions .

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